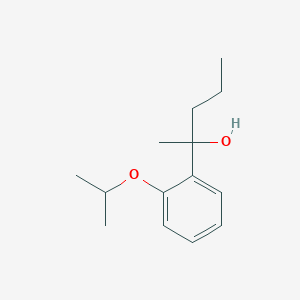

2-(2-iso-Propoxyphenyl)-2-pentanol

Description

2-(2-iso-Propoxyphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone with a 2-iso-propoxyphenyl substituent at the second carbon. This compound’s structure combines a branched alkoxy group (iso-propoxy) and an aromatic phenyl ring, conferring unique physicochemical properties such as increased lipophilicity and steric hindrance.

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-10-14(4,15)12-8-6-7-9-13(12)16-11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYYVNKECEWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propoxyphenyl)-2-pentanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 2-(2-iso-Propoxyphenyl)-2-pentanol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-iso-Propoxyphenyl)-2-pentanone.

Reduction: Formation of 2-(2-iso-Propoxyphenyl)-2-pentanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-iso-Propoxyphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2-iso-Propoxyphenyl)-2-pentanol, highlighting differences in substituents, molecular weight, and applications:

Stereochemical Considerations

Enantiomers of pentanol derivatives exhibit distinct biological and chemical behaviors. For example:

- (R)-2-Pentanol: Preferred substrate in bacterial conversion of chiral epoxides (Km 7.5× higher than (S)-isomer) .

- (S)-2-Pentanol: Key intermediate in synthesizing anti-Alzheimer’s drugs .

- Racemic 2-Pentanol: Used in lipase-catalyzed reactions under microwave irradiation, showing stereoselectivity for (R)-isomer in esterification .

For 2-(2-iso-Propoxyphenyl)-2-pentanol, the iso-propoxy group’s stereochemistry could similarly influence reactivity and binding in catalytic or biological systems.

Physicochemical and Analytical Comparisons

Table 2: Analytical Parameters for Chiral Pentanol Derivatives (GC-MS)

| Parameter | (R)-2-Pentanol | (S)-2-Pentanol |

|---|---|---|

| Linearity Range (mg/L) | 0.08–79.28 | 0.03–29.73 |

| LOD (mg/L) | 0.03 | 0.02 |

| Recovery Rate (%) | 76.76–100.03 | 74.60–121.47 |

These parameters demonstrate the sensitivity of chiral GC-MS in distinguishing enantiomers, a method applicable to 2-(2-iso-Propoxyphenyl)-2-pentanol for purity assessment or metabolic studies.

Biological Activity

2-(2-iso-Propoxyphenyl)-2-pentanol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an iso-propoxy group and a pentanol side chain. The molecular formula is , and its IUPAC name is 3-(2-propan-2-yloxyphenyl)pentan-3-ol. This structure contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that 2-(2-iso-Propoxyphenyl)-2-pentanol may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

- Cytotoxicity : In vitro studies have demonstrated that 2-(2-iso-Propoxyphenyl)-2-pentanol can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various phenolic compounds, including 2-(2-iso-Propoxyphenyl)-2-pentanol. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on anti-inflammatory properties, researchers assessed the effects of 2-(2-iso-Propoxyphenyl)-2-pentanol on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 2-(2-iso-Propoxyphenyl)-2-pentanol led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential therapeutic application in oncology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(2-iso-Propoxyphenyl)-2-pentanol, it is valuable to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| 2-(2-iso-Propoxyphenyl)-2-pentanol | Yes | Yes | 15 |

| 3-(4-isopropoxyphenyl)-3-butanol | Moderate | Yes | 25 |

| Phenol | Yes | No | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.